Cas no 81474-89-7 (glaucoside D)

glaucoside D structure
Nome del prodotto:glaucoside D
glaucoside D Proprietà chimiche e fisiche
Nomi e identificatori
-
- glaucoside D
- glaucoside-D
- (2aR,4aS,6aR,10R,11R,12aR,12bS,14bR)-10-[(O-2,6-Dideoxy-3-O-methyl-α-L-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-L-ribo-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-11-hydroxy-2a,12a-dimethyl-6H-2,3,5-trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one (ACI)
- 6H-2,3,5-Trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one, 10-[(O-2,6-dideoxy-3-O-methyl-α-L-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-L-ribo-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-11-hydroxy-2a,12a-dimethyl-, [2aR-(2aR*,4aS*,6aR*,10R*,11R*,12aR*,12bS*,14bR*)]- (ZCI)
- Glaucoside C
- 81474-89-7
- AKOS040763487
-
- Inchi: 1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20+,21-,24+,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35+,36-,37+,38-,40-,41-/m0/s1
- Chiave InChI: BRAQGYOYQRQKSH-CLIZTANYSA-N
- Sorrisi: C[C@]12C[C@@H](O)[C@H](O[C@H]3O[C@@H](C)[C@H](O[C@@H]4O[C@H](C)[C@@H](O[C@@H]5O[C@@H](C)[C@H](O)[C@H](OC)C5)[C@@H](O)C4)[C@H](OC)C3)CC1=CC[C@H]1C(O[C@@H]3CO[C@]4([C@@H]3C(=CO4)CC[C@H]21)C)=O
Proprietà calcolate
- Massa esatta: 794.40887127g/mol
- Massa monoisotopica: 794.40887127g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 56
- Conta legami ruotabili: 8
- Complessità: 1490
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 20
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 179Ų
glaucoside D Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95300-5mg |
Glaucoside C |
81474-89-7 | >=98% | 5mg |
$318 | 2021-07-22 | |
TargetMol Chemicals | TN6466-1 mL * 10 mM (in DMSO) |
Glaucoside C |
81474-89-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2630 | 2023-09-15 | |
TargetMol Chemicals | TN6466-5 mg |
Glaucoside C |
81474-89-7 | 98% | 5mg |
¥ 1,810 | 2023-07-11 | |
TargetMol Chemicals | TN6466-5mg |
Glaucoside C |
81474-89-7 | 5mg |
¥ 1810 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6466-5 mg |
Glaucoside C |
81474-89-7 | 5mg |
¥3340.00 | 2022-04-26 | ||
ChemFaces | CFN95300-5mg |
Glaucoside C |
81474-89-7 | >=98% | 5mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN6466-1 ml * 10 mm |
Glaucoside C |
81474-89-7 | 1 ml * 10 mm |
¥ 2630 | 2024-07-20 |
glaucoside D Letteratura correlata
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
81474-89-7 (glaucoside D) Prodotti correlati
- 1806285-23-3(3-(Bromomethyl)-2-ethoxyphenylhydrazine)
- 209845-76-1((2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acid)
- 1040640-71-8(3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-carboxamide)
- 1261635-21-5(4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester)
- 1805390-81-1(2-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxaldehyde)
- 1805008-15-4(Ethyl 5-(difluoromethyl)-4-methoxypyridine-2-acetate)
- 1049435-56-4(N-{1-(4-fluorophenyl)cyclopropylmethyl}-2H-1,3-benzodioxole-5-carboxamide)
- 2307777-43-9(rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride)
- 1895587-96-8(1-(4-fluoro-3-methoxyphenyl)methylcyclopropan-1-ol)
- 1602700-59-3(Pentane, 3-(bromomethyl)-3,4-dimethyl-1-(methylthio)-)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso